n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide
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Overview
Description
n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide: is a synthetic organic compound that features a bromothiophene moiety attached to an isonicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide typically involves a multi-step process. One common method involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium (0) and involves the coupling of a bromothiophene derivative with an isonicotinamide precursor .
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Step 1: Synthesis of Bromothiophene Derivative
Reagents: 4-bromo-2-thiophenecarbaldehyde, methylamine
Conditions: Glacial acetic acid, ethanol
Product: 4-bromothiophen-2-ylmethylamine
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Step 2: Coupling Reaction
Reagents: 4-bromothiophen-2-ylmethylamine, isonicotinoyl chloride
Conditions: Palladium (0) catalyst, potassium phosphate, ethanol
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the bromothiophene moiety
Substitution: Nucleophilic substitution reactions at the bromine site
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Sodium borohydride, ethanol
Substitution: Sodium methoxide, methanol
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiophene derivatives
Substitution: Methoxy-substituted derivatives
Scientific Research Applications
n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for antimicrobial and anticancer agents.
Materials Science: Investigation of its electronic properties for use in organic semiconductors and photovoltaic devices.
Biological Studies: Exploration of its interactions with biological macromolecules for potential therapeutic applications.
Mechanism of Action
The mechanism of action of n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the isonicotinamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- n-((4-Bromophenyl)methyl)-N-methylisonicotinamide
- n-((4-Chlorothiophen-2-yl)methyl)-N-methylisonicotinamide
- n-((4-Methylthiophen-2-yl)methyl)-N-methylisonicotinamide
Uniqueness
n-((4-Bromothiophen-2-yl)methyl)-N-methylisonicotinamide is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H11BrN2OS |
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Molecular Weight |
311.20 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H11BrN2OS/c1-15(7-11-6-10(13)8-17-11)12(16)9-2-4-14-5-3-9/h2-6,8H,7H2,1H3 |
InChI Key |
KNFUFHFGDWUKIM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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